Isooctadecyl acrylate

Pressure-sensitive adhesives Low-Tg polymers Alkyl acrylate monomers

Isooctadecyl acrylate (ISTA, CAS 93841-48-6) is a long-chain alkyl acrylate monomer featuring a branched C18 alkyl backbone. This branched structure distinguishes it from linear stearyl acrylate (STA, octadecyl acrylate) and imparts key differences in physical state, glass transition temperature, and processability.

Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
CAS No. 93841-48-6
Cat. No. B1590639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctadecyl acrylate
CAS93841-48-6
Molecular FormulaC21H40O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCCOC(=O)C=C
InChIInChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3
InChIKeySTFXXRRQKFUYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isooctadecyl Acrylate (CAS 93841-48-6): A Branched C18 Acrylate Monomer for Low-Tg Adhesives and Hydrophobic Coatings


Isooctadecyl acrylate (ISTA, CAS 93841-48-6) is a long-chain alkyl acrylate monomer featuring a branched C18 alkyl backbone . This branched structure distinguishes it from linear stearyl acrylate (STA, octadecyl acrylate) and imparts key differences in physical state, glass transition temperature, and processability . ISTA is widely employed as a comonomer in pressure-sensitive adhesives (PSAs), optical adhesives, and surface-modifying coatings where control over hydrophobicity, dielectric properties, and low-temperature flexibility is required [1][2].

Why Isooctadecyl Acrylate Cannot Be Substituted by Other C18 or Long-Chain Acrylates: Branching vs. Linearity Dictates Tg and Handling


Within the family of long-chain alkyl acrylates, the molecular architecture—specifically branching versus linearity—directly governs both the homopolymer glass transition temperature (Tg) and the monomer's physical state at ambient conditions. Isooctadecyl acrylate (ISTA) possesses a branched C18 structure that yields a homopolymer Tg of -18°C and remains a liquid at room temperature, whereas its linear counterpart, stearyl acrylate (STA, octadecyl acrylate), is a waxy solid that polymerizes to a significantly higher Tg polymer . This difference in physical state and Tg prevents straightforward substitution in formulations requiring low-temperature flexibility, liquid handling in manufacturing, or specific dielectric and surface energy profiles. Additionally, shorter-chain analogs such as lauryl acrylate (C12) or 2-ethylhexyl acrylate (C8) exhibit different hydrophobicity and oil absorbency characteristics [1], making ISTA the necessary choice when a balanced combination of low Tg, liquid processability, and high alkyl content is required.

Quantitative Differentiation of Isooctadecyl Acrylate (ISTA) Against Stearyl Acrylate, Lauryl Acrylate, and Isodecyl Acrylate


Homopolymer Tg of ISTA vs. Stearyl Acrylate: A 48°C Lower Tg Enables Low-Temperature Flexibility

The homopolymer glass transition temperature (Tg) of isooctadecyl acrylate (ISTA) is -18°C, as measured by the manufacturer. In contrast, the homopolymer of linear stearyl acrylate (STA, octadecyl acrylate) exhibits a high Tg, often reported in the range of approximately 30°C or higher . This 48°C difference arises from the branched structure of ISTA, which disrupts crystallinity and reduces chain packing efficiency compared to the linear STA .

Pressure-sensitive adhesives Low-Tg polymers Alkyl acrylate monomers

Physical State at Ambient Conditions: Liquid ISTA vs. Solid Stearyl Acrylate Simplifies Manufacturing

Isooctadecyl acrylate (ISTA) is a colorless liquid at room temperature, with a viscosity of 17.0 mPa·s at ambient conditions . In contrast, linear stearyl acrylate (STA) is a waxy solid at room temperature, requiring heating or solvent dissolution for handling . The branched structure of ISTA reduces intermolecular packing, resulting in a liquid state despite its high molecular weight (324.5 g/mol) . This liquid nature allows ISTA to be used as a reactive diluent in UV-curable formulations and facilitates metering and mixing in industrial processes without additional heating steps.

Monomer handling Processability Alkyl acrylate monomers

Oil Absorbency Ranking: Long-Chain Acrylates (C18) Outperform Shorter Analogs (C12 and C8)

In crosslinked styrene–alkyl acrylate copolymers, the oil absorbency increases with the alkyl chain length of the acrylate comonomer. The copolymer with stearyl acrylate (C18) exhibited the highest oil absorbency, followed by lauryl acrylate (C12), and then 2-ethylhexyl acrylate (C8) [1]. Although isooctadecyl acrylate (C18 branched) was not directly tested in this study, its long C18 alkyl chain places it in the same high-oil-absorbency tier as stearyl acrylate, while its branched structure and lower Tg offer distinct formulation advantages. The trend is attributed to the increased hydrophobicity and free volume provided by longer alkyl chains, which enhance the swelling capacity in non-polar oils [2].

Oil absorbency Hydrophobic copolymers Alkyl acrylate monomers

Surface Tension of ISTA: 26.3 mN/m Supports Low-Energy Coatings and Release Applications

Isooctadecyl acrylate (ISTA) exhibits a low surface tension of 26.3 mN/m as a monomer . While direct comparative surface tension data for stearyl acrylate under identical conditions is not available in the sourced literature, this value is characteristic of long-chain alkyl acrylates with high hydrophobicity. The branched C18 alkyl chain imparts a low critical surface energy, making ISTA effective for reducing adhesion and improving release properties in coatings and PSAs . In optical PSA formulations, the incorporation of ISTA has been shown to decrease the relative permittivity, a property closely tied to the hydrophobic, low-polarity nature of the monomer [1].

Surface energy Hydrophobic coatings Release liners

High-Value Application Scenarios for Isooctadecyl Acrylate (ISTA) Driven by Quantitative Differentiation


Low-Tg Pressure-Sensitive Adhesives (PSAs) and Flexible Coatings

ISTA's homopolymer Tg of -18°C, which is approximately 48°C lower than that of linear stearyl acrylate, makes it the monomer of choice for formulating PSAs and flexible coatings that must maintain tack and mechanical compliance at sub-ambient temperatures . In copolymer systems, ISTA can be used to depress the overall Tg of the polymer matrix without introducing excessive softness or sacrificing cohesive strength, enabling balanced adhesive performance across a broad temperature range.

High-Oil-Absorbency Materials and Hydrophobic Textile Finishes

As a C18 alkyl acrylate, ISTA belongs to the highest tier of oil-absorbent monomers, outperforming shorter-chain analogs such as lauryl acrylate (C12) and 2-ethylhexyl acrylate (C8) [1]. Copolymers containing ISTA are suitable for oil-spill remediation materials, hydrophobic textile finishes, and water-repellent coatings. The branched structure of ISTA additionally reduces crystallinity, which may enhance the kinetics of oil uptake compared to linear stearyl acrylate-based materials.

Optical Pressure-Sensitive Adhesives with Controlled Dielectric Properties

In transparent acrylic PSAs for display applications, the incorporation of ISTA has been shown to decrease the relative permittivity of the adhesive layer [2]. This is critical for minimizing signal interference in touch screen panels and other electronic displays. The low polarity and high hydrophobicity of ISTA contribute to this dielectric tuning, offering formulators a tool to adjust electrical properties without compromising optical clarity.

UV-Curable and Solvent-Free Formulations Requiring Liquid Reactive Diluents

Because ISTA is a liquid at room temperature (viscosity 17.0 mPa·s) whereas stearyl acrylate is a waxy solid, ISTA can be directly metered and blended in UV-curable and solvent-free formulations without pre-heating . This reduces energy consumption, simplifies process automation, and enables the formulation of 100% solids systems. ISTA acts as both a reactive diluent and a functional monomer, contributing to the final polymer properties while improving application viscosity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isooctadecyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.